2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-hydroxyphenyl)acetamide 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-hydroxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14802146
InChI: InChI=1S/C23H17N3O4/c27-19-12-6-4-10-17(19)24-20(28)13-25-21-14-7-1-2-8-15(14)23(30)26(21)18-11-5-3-9-16(18)22(25)29/h1-12,21,27H,13H2,(H,24,28)
SMILES:
Molecular Formula: C23H17N3O4
Molecular Weight: 399.4 g/mol

2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-hydroxyphenyl)acetamide

CAS No.:

Cat. No.: VC14802146

Molecular Formula: C23H17N3O4

Molecular Weight: 399.4 g/mol

* For research use only. Not for human or veterinary use.

2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-hydroxyphenyl)acetamide -

Specification

Molecular Formula C23H17N3O4
Molecular Weight 399.4 g/mol
IUPAC Name 2-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(2-hydroxyphenyl)acetamide
Standard InChI InChI=1S/C23H17N3O4/c27-19-12-6-4-10-17(19)24-20(28)13-25-21-14-7-1-2-8-15(14)23(30)26(21)18-11-5-3-9-16(18)22(25)29/h1-12,21,27H,13H2,(H,24,28)
Standard InChI Key MEWJWBZYLUUYDY-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CC(=O)NC5=CC=CC=C5O

Introduction

2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-hydroxyphenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic derivatives. It features a unique molecular structure combining isoindole and quinazoline moieties, which are well-known for their biological and pharmacological significance. This compound is of interest in medicinal chemistry due to its potential therapeutic applications and versatility in synthetic pathways.

Synthesis Pathways

The synthesis of 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-hydroxyphenyl)acetamide involves multi-step organic reactions. Key steps include:

  • Formation of Isoindole and Quinazoline Cores:

    • Precursors containing isoindole and quinazoline frameworks are synthesized or procured commercially.

    • Reactions typically involve cyclization processes under controlled conditions.

  • Functionalization:

    • The acetamide group is introduced through amidation reactions.

    • The hydroxyphenyl moiety is added via substitution reactions to enhance biological activity.

  • Optimization Conditions:

    • Reaction parameters such as temperature, solvent choice, catalyst selection, and reaction time are optimized to achieve high yields and purity.

Potential Biological Activities

The compound's structural features suggest several pharmacological properties:

  • Anti-Cancer Potential: Quinazoline derivatives are known for their cytotoxic activity against cancer cell lines.

  • Anti-Inflammatory Effects: Isoindole structures often exhibit inhibitory effects on inflammatory pathways.

  • Enzyme Interaction: The hydroxyphenyl group may facilitate binding to enzymes or receptors involved in cellular signaling.

Although specific experimental data for this compound is limited, analogs with similar structures have demonstrated promising results in preclinical studies.

Chemical Reactions

The compound exhibits chemical reactivity typical of amides and heterocyclic systems:

  • Amide Hydrolysis: Under acidic or basic conditions, the acetamide group can undergo hydrolysis to yield corresponding acids or amines.

  • Electrophilic Substitution: The aromatic rings allow for substitution reactions that can modify the molecule's properties.

  • Oxidation/Reduction Reactions: Functional groups like hydroxyphenyl can participate in redox reactions.

These properties make the compound a versatile intermediate for further derivatization in medicinal chemistry.

Applications in Medicinal Chemistry

The unique structure of this compound opens avenues for its use in various fields:

  • Drug Development:

    • As a scaffold for designing enzyme inhibitors or receptor modulators.

    • Potential lead compound for anticancer or anti-inflammatory drugs.

  • Synthetic Chemistry:

    • A precursor for synthesizing more complex heterocyclic compounds.

    • Useful in exploring structure-activity relationships (SAR) in drug discovery.

  • Biological Studies:

    • Investigations into its interaction with cellular targets such as kinases or transcription factors.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator